N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE
Overview
Description
N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, biotechnology, and material sciences. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE typically involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule. One common method includes the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out in a vessel protected from air moisture to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining anhydrous conditions and using appropriate solvents and reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air oxygen, halogens, and sulfur.
Reduction: Common reducing agents include hydrogen gas and metal hydrides.
Substitution: Common reagents include halogens and other nucleophilic groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions may result in the formation of different substituted acridine derivatives.
Scientific Research Applications
N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used in the study of nucleophilic substitution reactions and the development of new synthetic methodologies.
Biology: It is used in the study of DNA intercalation and its effects on biological processes involving DNA and related enzymes.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: It is used in the development of fluorescent materials and dyes for various industrial applications.
Mechanism of Action
The mechanism of action of N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to various biological effects. The compound targets specific molecular pathways, including those involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
- Triazoloacridone (C-1305)
- Amsacrine (m-AMSA)
Uniqueness
N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE is unique due to its specific structure, which allows it to effectively intercalate into DNA and disrupt biological processes. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14(25)22-15-10-12-16(13-11-15)23-21-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)21/h2-13H,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHKKYSYOUUOFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215310 | |
Record name | Acetanilide, 4'-(9-acridinylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64990-15-4 | |
Record name | Acetanilide, 4'-(9-acridinylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064990154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 4'-(9-acridinylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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